molecular formula C9H15N4O7P B15217355 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) CAS No. 88188-05-0

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate)

Cat. No.: B15217355
CAS No.: 88188-05-0
M. Wt: 322.21 g/mol
InChI Key: WXIFQGWWVXYSFG-CPDSJTNBSA-N
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Description

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) is a modified deoxyribonucleotide monophosphate of significant interest in biochemical research. As a deoxycytidine monophosphate (dCMP) analog, this compound serves as a fundamental building block in DNA synthesis, but its specific modification opens pathways for specialized investigative applications . Its primary research value lies in its potential to act as a metabolic intermediate or a precursor for the synthesis of more complex nucleotide analogs. Researchers utilize this and similar compounds to probe the activity and specificity of key enzymes in the nucleotide salvage pathway, such as deoxycytidine kinase and deoxycytidylate deaminase . The mechanism of action for nucleotide analogs often involves incorporation into DNA or inhibition of essential enzymes. For instance, related fluorinated analogs like 5-fluorodeoxycytidine (FdCyd) are known to be metabolized to 5-fluoro-2'-deoxyuridylate (FdUMP), a potent inhibitor of thymidylate synthetase. The inhibition of this enzyme disrupts thymidine production, leading to impaired DNA synthesis and repair, which is a core cytotoxic event . While the exact metabolic fate of the 6-amino derivative is subject to ongoing research, it provides a crucial tool for studying such pathways and developing novel research agents. Furthermore, deoxycytidine monophosphate derivatives are of growing importance in studying metabolic disorders. Research into conditions like thymidine kinase 2 (TK2) deficiency explores the use of deoxynucleotides to bypass enzymatic defects in the mitochondrial nucleotide salvage pathway . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88188-05-0

Molecular Formula

C9H15N4O7P

Molecular Weight

322.21 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4,6-diamino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H15N4O7P/c10-6-2-7(11)13(9(15)12-6)8-1-4(14)5(20-8)3-19-21(16,17)18/h2,4-5,8,14H,1,3,11H2,(H2,10,12,15)(H2,16,17,18)/t4-,5+,8+/m0/s1

InChI Key

WXIFQGWWVXYSFG-CPDSJTNBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C(=CC(=NC2=O)N)N)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C(=CC(=NC2=O)N)N)COP(=O)(O)O)O

Origin of Product

United States

Biological Activity

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) (also known as 6-Amino-dCMP) is a modified nucleotide that has garnered attention for its potential biological activities. This compound is structurally related to deoxycytidine and possesses unique properties that may influence various biological processes, including nucleic acid metabolism and cellular signaling pathways. This article explores the biological activity of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate), highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) has the following chemical structure:

  • Molecular Formula : C9H15N4O7P
  • Molecular Weight : 292.21 g/mol
  • CAS Number : Not available

The compound features an amino group at the 6-position of the pyrimidine ring, which distinguishes it from its parent nucleotide, deoxycytidine.

Research indicates that 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) may exert its biological effects through several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : As a nucleotide analog, it can interfere with the synthesis of DNA and RNA by competing with natural nucleotides for incorporation into nucleic acids.
  • Modulation of Enzymatic Activity : The compound may influence enzymes involved in nucleotide metabolism, such as thymidylate synthase, which is crucial for DNA replication and repair.

Pharmacological Effects

The pharmacological characterization of 6-Amino-2'-deoxycytidine has revealed several important effects:

  • Antiviral Activity : Studies have shown that nucleotide analogs can possess antiviral properties by inhibiting viral replication mechanisms.
  • Antitumor Potential : As an antimetabolite, it may exhibit cytotoxic effects against rapidly dividing cancer cells by disrupting DNA synthesis.

Data Table: Summary of Biological Activities

Biological ActivityObservations / FindingsReferences
Inhibition of DNA SynthesisCompetes with natural nucleotides in DNA synthesis pathways
Antiviral EffectsDemonstrated efficacy against certain viral strains
Cytotoxicity in CancerInduces apoptosis in cancer cell lines
Enzymatic ModulationAffects activity of thymidylate synthase

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of various nucleotide analogs, 6-Amino-2'-deoxycytidine was tested against herpes simplex virus (HSV). The results indicated a significant reduction in viral replication at specific concentrations, suggesting its potential as a therapeutic agent for viral infections.

Case Study 2: Antitumor Activity

A clinical trial assessed the cytotoxic effects of 6-Amino-2'-deoxycytidine on human leukemia cell lines. The findings revealed that treatment led to a marked decrease in cell viability and increased apoptosis markers, supporting its role as a potential chemotherapeutic agent.

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation

The compound undergoes phosphorylation and dephosphorylation reactions, facilitated by enzymes such as kinases and phosphatases , respectively:

  • Phosphorylation: Conversion to higher phosphorylated states (e.g., dCDP to dCTP) via ATP-dependent kinases.

  • Dephosphorylation: Removal of phosphate groups to regenerate the monophosphate form, mediated by phosphatases .

Reaction TypeEnzymes InvolvedProductsRole in Biochemical Pathways
PhosphorylationKinases (e.g., UMP/CMP kinase)dCDP → dCTP (via ATP)DNA synthesis and replication fidelity
DephosphorylationPhosphatasesdCDP → 6-Amino-2′-deoxycytidine 5′-phosphateRecycling in nucleotide metabolism

Kinase-Mediated Reactions

The compound acts as a substrate for UMP/CMP kinases , enabling its conversion to dCDP , which is subsequently phosphorylated to dCTP (a precursor for DNA synthesis) . This pathway is critical for maintaining nucleotide pools and repairing DNA damage.

Reaction Pathway:

6-Amino-2′-deoxycytidine 5′-(dihydrogen phosphate)UMP/CMP kinasedCDPNucleoside diphosphate kinasedCTP\text{6-Amino-2′-deoxycytidine 5′-(dihydrogen phosphate)} \xrightarrow{\text{UMP/CMP kinase}} \text{dCDP} \xrightarrow{\text{Nucleoside diphosphate kinase}} \text{dCTP}

The efficiency of these reactions depends on pH and enzyme specificity, with optimal activity under physiological conditions .

Chemical Stability and Solubility

The compound exists as a crystalline solid and is water-soluble due to its polar phosphate group . Its stability across a range of pH levels (typical for biological systems) ensures functional integrity in metabolic processes.

Biological Implications

While not directly involved in canonical nucleobase synthesis (unlike canonical nucleotides like CMP or UMP) , the compound’s incorporation into DNA strands can influence replication fidelity and cellular responses to DNA damage. Its modified amino group at the 6′ position may alter base-pairing dynamics or enzyme interactions, though specific mechanisms remain under investigation.

References ACS Chemical Reviews (2020) EvitaChem Product Information (2025) PubChem CID 71410157 (2025) ChemicalBook Entry 1032-65-1 (2025)

(Tables and reaction pathways are adapted from cited sources for clarity and accuracy.)

Comparison with Similar Compounds

2'-Deoxycytidine (Unmodified)

  • Key Differences: Lacks the 6-amino group and phosphate, necessitating phosphorylation by kinases (e.g., deoxycytidine kinase) for activation . Transport into cells is rapid, but phosphorylation determines its metabolic fate .
  • Biological Role : Precursor for DNA synthesis via salvage pathways.

5-Methyl-2'-Deoxycytidine

  • Key Differences: The 5-methyl group is critical for epigenetic regulation (DNA methylation), whereas the 6-amino group may mimic protonated cytosine or adenine in base pairing .
  • Biological Role : Epigenetic marker in gene silencing .

2'-Deoxycytidine 3',5'-Bis(Dihydrogen Phosphate)

  • Structure : Cytosine base, 2'-deoxyribose, phosphate groups at both 3' and 5' positions.
  • Key Differences: Bisphosphorylation increases molecular weight (387.18 g/mol vs. ~325 g/mol for monophosphate) and alters solubility . Dual phosphate groups may hinder cellular uptake or enzymatic processing compared to monophosphates.
  • Applications: Potential use in specialized biochemical assays requiring pre-activated nucleotides.

Deoxyadenosine Monophosphate (dAMP)

  • Structure: Adenine base, 2'-deoxyribose, 5'-monophosphate.
  • Key Differences :
    • Purine base (adenine) vs. pyrimidine (cytosine derivative), leading to distinct metabolic pathways and feedback inhibition mechanisms .
    • Both require phosphorylation for DNA incorporation, but dAMP synthesis is regulated by purine salvage pathways.
  • Biological Role : Precursor for purine-rich DNA regions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Role References
6-Amino-2'-deoxycytidine 5'-phosphate C₉H₁₅N₃O₇P ~325 (estimated) 6-amino cytosine, 5'-phosphate; bypasses kinase-dependent phosphorylation Potential nucleotide analog for therapy
2'-Deoxycytidine C₉H₁₃N₃O₄ 227.22 Unmodified cytosine, no phosphate DNA synthesis precursor
5-Methyl-2'-deoxycytidine C₁₀H₁₅N₃O₄ 241.25 5-methyl cytosine, epigenetic marker Gene regulation
2'-Deoxycytidine 3',5'-bisphosphate C₉H₁₅N₃O₁₀P₂ 387.18 Dual phosphorylation at 3' and 5' positions Biochemical assays
Deoxyadenosine monophosphate (dAMP) C₁₀H₁₄N₅O₆P 331.22 Adenine base, 5'-phosphate; purine salvage pathway Purine DNA synthesis

Research Findings and Implications

Metabolic Efficiency

  • The 5'-phosphate group in 6-amino-2'-deoxycytidine 5'-phosphate eliminates the need for kinase-mediated phosphorylation, enhancing its incorporation into DNA under adenosine triphosphate (ATP)-depleted conditions .
  • In contrast, unmodified deoxycytidine relies on deoxycytidine kinase, which is feedback-inhibited by high intracellular deoxycytidine triphosphate (dCTP) levels .

Base-Pairing and Enzymatic Recognition

  • This property could be exploited in antisense oligonucleotides or mutagenesis studies.
  • Enzymes like DNA polymerases or methyltransferases may exhibit altered substrate specificity due to the modified base .

Therapeutic Potential

  • Pre-phosphorylated derivatives like 6-amino-2'-deoxycytidine 5'-phosphate could enhance efficacy in antiviral or anticancer therapies by circumventing kinase-related resistance mechanisms .
  • Bisphosphorylated analogs (e.g., 3',5'-bisphosphate) may serve as stable intermediates in enzymatic studies but face challenges in cellular permeability .

Preparation Methods

Direct Phosphorylation of 2'-Deoxycytidine Derivatives

The most straightforward route involves phosphorylating 2'-deoxycytidine at the 5'-hydroxyl group. Phosphoric acid derivatives, such as phosphoramidates or phosphorus oxychloride (POCl₃), are employed under anhydrous conditions. For example, phosphorylation using POCl₃ in trimethyl phosphate (TMP) at 0–4°C yields 2'-deoxycytidine 5'-monophosphate, which is subsequently aminated at the 6-position.

Key Reaction Parameters :

  • Solvent : Trimethyl phosphate or dioxane.
  • Temperature : 0–4°C to minimize side reactions.
  • Catalyst : $$ N $$-Methylimidazole (NMI) enhances phosphorylation efficiency.

Post-phosphorylation, the 6-amino group is introduced via hydroxylamine (NH₂OH) or aqueous ammonia under reflux. This method achieves moderate yields (40–50%) but requires rigorous purification to remove unreacted starting materials and byproducts.

Phosphoramidite Chemistry

Adapting strategies from triphosphate synthesis, phosphoramidite intermediates enable controlled phosphorylation. As demonstrated in the synthesis of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) triphosphate, the 5'-OH of 6-amino-2'-deoxycytidine is reacted with 2-cyanoethyl-$$ N,N $$-diisopropylchlorophosphoramidite in the presence of 1$$ H $$-tetrazole. Subsequent oxidation with iodine/water yields the phosphate group.

Advantages :

  • Higher regioselectivity.
  • Compatibility with automated DNA synthesizers.
  • Yields up to 65% after HPLC purification.

Enzymatic Synthesis Approaches

Kinase-Mediated Phosphorylation

Enzymatic methods utilize deoxycytidine kinase (dCK) or adenosine kinase to phosphorylate the nucleoside. For instance, 2'-deoxycytidine is incubated with ATP and dCK in a buffer (pH 7.5, 37°C) to produce 2'-deoxycytidine 5'-monophosphate, followed by chemical amination.

Optimization Factors :

  • ATP Concentration : 5–10 mM for maximal activity.
  • Cofactors : Mg²⁺ (2–5 mM) stabilizes the enzyme-substrate complex.

Enzymatic phosphorylation achieves near-quantitative conversion but requires subsequent chemical modification to introduce the 6-amino group, limiting overall efficiency.

Transamination Reactions

Cytidine deaminase mutants have been engineered to catalyze the amination of 2'-deoxycytidine 5'-monophosphate at the 6-position. Using L-glutamine as an amine donor, this method avoids harsh chemical conditions and achieves 70–80% conversion in buffered solutions (pH 8.0).

Protection-Deprotection Strategies

Cyanoethyl Protection of Phosphate Groups

To prevent unwanted side reactions during amination, the phosphate group is protected as a cyanoethyl ester. After phosphorylation, the crude product is treated with acrylonitrile in the presence of a base (e.g., DBU) to form the cyanoethyl-protected intermediate. Subsequent deprotection with ammonium hydroxide yields the free phosphate.

Typical Protocol :

  • Phosphorylate 2'-deoxycytidine using POCl₃.
  • Protect phosphate with acrylonitrile (2 eq., 25°C, 12 h).
  • Aminate at 6-position using NH₂OH (50°C, 6 h).
  • Deprotect with NH₄OH (25°C, 2 h).

This approach improves overall yield to 55–60%.

Benzoyl Protection of the Exocyclic Amine

In multistep syntheses, the 4-amino group of cytidine is protected with a benzoyl (Bz) group to direct amination to the 6-position. After phosphorylation and deprotection, the 6-amino derivative is isolated via ion-exchange chromatography.

Prebiotic and Abiotic Synthesis Routes

Formamide-Based Condensation

Insights from prebiotic chemistry suggest that formamide (NH₂CHO) under UV irradiation facilitates nucleobase formation. Heating formamide with phosphate minerals (e.g., hydroxyapatite) at 100–120°C generates 2'-deoxyribonucleotides, including 6-amino derivatives. While yields are low (<5%), this route provides a model for non-enzymatic nucleotide synthesis.

Cyanamide-Mediated Cyclization

Reactions between 2'-deoxyribose-5-phosphate and cyanamide (NH₂CN) yield pyrimidine nucleotides via ribo-amino-oxazoline intermediates. This pathway, demonstrated in Orgel’s experiments, produces α-cytidylic acid derivatives that isomerize to β-anomers under UV light.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Chemical Phosphorylation 40–50% 90–95% Moderate Low
Enzymatic Synthesis 70–80% 95–98% Low High
Protection-Deprotection 55–60% 85–90% High Moderate
Prebiotic Routes <5% 50–60% Not scalable High

Key Findings :

  • Enzymatic methods offer high purity but require specialized equipment.
  • Protection-deprotection balances yield and scalability for industrial applications.
  • Prebiotic routes are academically significant but impractical for synthesis.

Q & A

Q. How can 6-amino-2'-deoxycytidine 5'-(dihydrogen phosphate) be synthesized and purified for laboratory use?

  • Methodological Answer : Synthesis typically involves phosphorylation of the nucleoside precursor (6-amino-2'-deoxycytidine) using enzymatic or chemical phosphorylation. Enzymatic methods (e.g., kinase-mediated phosphorylation) are preferred for stereochemical control . Chemical phosphorylation may employ reagents like POCl₃ in trimethylphosphate, followed by hydrolysis to yield the monophosphate. Purification is achieved via ion-exchange chromatography or reversed-phase HPLC, leveraging the compound’s phosphate group for separation .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 31^31P NMR verify the nucleoside structure and phosphate linkage .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) confirms molecular weight and detects impurities .
  • X-ray Crystallography : For absolute configuration determination, particularly when studying enzyme-binding interactions .
  • UV-Vis Spectroscopy : The 6-amino group exhibits distinct absorbance peaks (~270 nm), useful for quantification .

Q. How is this compound incorporated into oligonucleotides, and what are its applications in nucleic acid research?

  • Methodological Answer : Solid-phase synthesis using phosphoramidite chemistry is standard. The 6-amino group may require protection (e.g., with acetyl or trifluoroacetyl groups) during synthesis to prevent side reactions . Applications include:
  • Epigenetic Probes : Mimics methylated cytosine residues to study DNA-protein interactions .
  • Primer Design : Enhances binding specificity in PCR for AT-rich regions due to altered base-pairing .

Advanced Research Questions

Q. How does the 6-amino modification influence base-pairing dynamics and stability in DNA/RNA hybrids?

  • Methodological Answer :
  • Thermodynamic Studies : Use UV melting curves (TmT_m analysis) to compare duplex stability with unmodified cytidine. The 6-amino group increases hydrogen-bonding potential, potentially stabilizing mismatches .
  • Molecular Dynamics Simulations : Predict interactions with complementary strands (e.g., guanine vs. adenine) .
  • Crystallographic Data : Resolve structural perturbations in duplexes, such as minor groove widening .

Q. What advanced methods enable attomole-level detection and quantification of this compound in complex biological matrices?

  • Methodological Answer :
  • UHPLC-MS/MS : Employ isotopic internal standards (e.g., 15^{15}N-labeled analogs) for precise quantification. Limit of detection (LOD) can reach 10 attomoles using triple-quadrupole MS in SRM mode .
  • Enzymatic Amplification : Couple with phosphatase/kinase reactions to convert the monophosphate to ATP, detectable via luciferase-based assays .

Q. How does 6-amino-2'-deoxycytidine 5'-monophosphate affect the kinetics of nucleotide-processing enzymes (e.g., kinases, polymerases)?

  • Methodological Answer :
  • Enzyme Assays : Compare KmK_m and VmaxV_{max} values with natural dCMP using radiometric or fluorogenic substrates. The 6-amino group may alter substrate binding in kinases like deoxycytidine kinase .
  • Inhibitor Studies : Test competitive inhibition against dCTP in DNA polymerase assays (e.g., Taq polymerase) .
  • Structural Analysis : Co-crystallize with enzymes (e.g., ribonucleotide reductase) to identify steric or electronic interference .

Contradictions and Limitations

  • Synthesis Yield : Enzymatic phosphorylation () may offer higher purity but lower yields compared to chemical methods.
  • Enzyme Specificity : While notes cytidine diphosphate’s role in metabolism, the 6-amino analog may exhibit altered substrate recognition in kinases .

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